

# 4-(4-Chloroquinazolin-7-yl)morpholine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(4-Chloroquinazolin-7-yl)morpholine

**Cat. No.:** B1424353

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Chloroquinazolin-7-yl)morpholine**: A Privileged Scaffold for Kinase Inhibitor Discovery

## Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, most notably for its role in the development of targeted cancer therapies. When functionalized with a morpholine moiety—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the resulting scaffold becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of **4-(4-chloroquinazolin-7-yl)morpholine**, a key intermediate for the synthesis of advanced kinase inhibitors and other biologically active molecules. We will explore its chemical properties, a robust synthesis protocol, potential biological mechanisms of action, and the analytical methodologies required for its characterization, providing researchers with the foundational knowledge to leverage this compound in their discovery programs.

## Introduction: The Convergence of Two Privileged Scaffolds

The quinazoline ring system is a bicyclic heterocycle recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its derivatives, particularly 4-anilinoquinazolines, have been extensively developed as potent inhibitors of receptor tyrosine

kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to FDA-approved drugs such as gefitinib and erlotinib.<sup>[1][2]</sup> The strategic importance of the 4-chloro substituent on the quinazoline ring lies in its function as a reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups.<sup>[1]</sup>

The morpholine heterocycle is another critical component in drug design. Its inclusion in a molecule often improves the overall pharmacokinetic profile, enhancing solubility, metabolic stability, and central nervous system (CNS) penetration.<sup>[3][4]</sup> The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding affinity, as seen in PI3K inhibitors.<sup>[3]</sup>

The compound **4-(4-chloroquinazolin-7-yl)morpholine** merges these two powerful motifs. It serves as a pre-functionalized, advanced intermediate, perfectly poised for the synthesis of compound libraries targeting kinases and other enzymes implicated in oncology and beyond. The presence of the reactive C4-chloro group allows for the introduction of various aryl amines to complete the pharmacophore required for kinase inhibition.

## Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and physicochemical characteristics of **4-(4-chloroquinazolin-7-yl)morpholine** are summarized below.

| Property           | Value                                                                    | Reference(s) |
|--------------------|--------------------------------------------------------------------------|--------------|
| IUPAC Name         | 4-(4-chloroquinazolin-7-yl)morpholine                                    | [5]          |
| Synonyms           | 4-chloro-7-morpholinoquinazoline, 4-Chloro-7-(morpholin-4-yl)quinazoline | [5]          |
| CAS Number         | 1334602-74-2                                                             | [5]          |
| Molecular Formula  | C <sub>12</sub> H <sub>12</sub> ClN <sub>3</sub> O                       | [5]          |
| Molecular Weight   | 249.70 g/mol                                                             | [5]          |
| Physical Form      | Solid                                                                    | —            |
| Purity             | Typically ≥97%                                                           | [5]          |
| Storage Conditions | 2-8°C, under inert atmosphere                                            | —            |
| InChI Key          | GKFIGWQWNINBID-UHFFFAOYSA-N                                              | —            |

## Synthesis and Purification

The synthesis of **4-(4-chloroquinazolin-7-yl)morpholine** is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of the C4-chloro position on a suitable quinazoline precursor. The most logical starting material is 4,7-dichloroquinazoline.

## Proposed Synthetic Pathway

The reaction proceeds by the displacement of the C4-chloride of 4,7-dichloroquinazoline by the secondary amine of morpholine. The C7-chloride is significantly less reactive towards nucleophilic substitution, allowing for a regioselective reaction.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(4-chloroquinazolin-7-yl)morpholine**.

## Detailed Experimental Protocol

**Causality:** This protocol is based on established methods for the amination of 4-chloroquinazolines and related heterocycles.<sup>[6][7]</sup> The C4 position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The use of a solvent like isopropanol or DMF facilitates the reaction, and heating provides the necessary activation energy. A base can be used to scavenge the HCl byproduct, driving the reaction to completion.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinazoline (1.0 eq). Suspend the starting material in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).
- **Addition of Reagents:** Add morpholine (1.5-2.0 eq) to the suspension. If desired, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate

$(K_2CO_3)$  (2.0 eq).

- Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent (e.g., isopropanol or diethyl ether), and dried under vacuum.
  - If the product remains in solution, concentrate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution.
  - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

## Biological Activity and Putative Mechanism of Action

While specific biological data for **4-(4-chloroquinazolin-7-yl)morpholine** is not extensively published, its structure strongly suggests a role as an intermediate for kinase inhibitors. The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases. [1] The final active compound, typically a 4-anilinoquinazoline derivative, mimics the adenine portion of ATP, binding to the hinge region of the kinase catalytic domain.

The morpholine moiety at the C7 position is expected to occupy the solvent-exposed region of the ATP-binding pocket. This can be leveraged to enhance solubility and fine-tune binding interactions. Therefore, this compound is a precursor to molecules that likely inhibit signaling

pathways driven by RTKs, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.



[Click to download full resolution via product page](#)

Caption: Putative inhibition of an RTK signaling pathway.

## Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for both the quinazoline and morpholine moieties. The aromatic protons on the quinazoline ring will appear in the downfield region (typically 7.5-9.0 ppm). The morpholine protons will present as two distinct multiplets, typically around 3.5-4.0 ppm (for  $-\text{N-CH}_2-$ ) and 3.8-4.2 ppm (for  $-\text{O-CH}_2-$ ), each integrating to 4 protons.[8]
  - $^{13}\text{C}$  NMR: The spectrum will show signals for the aromatic carbons of the quinazoline core and two signals for the aliphatic carbons of the morpholine ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak  $[\text{M}+\text{H}]^+$  at approximately  $\text{m/z}$  250.7, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  in a ~3:1 ratio) should be clearly visible, providing definitive evidence of its presence.[6]
- High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reversed-phase HPLC method.[9][10]
  - Column: C18 (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).
  - Detection: UV detection at a wavelength where the quinazoline chromophore absorbs strongly (e.g., 254 nm or 340 nm).
  - Expected Result: A pure sample should yield a single major peak.

## Safety and Handling

Based on available safety data for this compound and related structures, the following precautions should be observed.

| Hazard Class    | GHS Pictogram            | H-Statement(s)                      | P-Statement(s)<br>(Selected)                                                                                                                                                                   |
|-----------------|--------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Toxicity  | GHS07 (Exclamation Mark) | H302: Harmful if swallowed          | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.<br>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.               |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation        | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.                                                                                                       |
| Eye Irritation  | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.<br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

## Applications in Drug Discovery and Medicinal Chemistry

The primary application of **4-(4-chloroquinazolin-7-yl)morpholine** is as a versatile chemical intermediate.<sup>[5]</sup> Its structure is designed for subsequent modification, making it a valuable starting point for structure-activity relationship (SAR) studies.

- Scaffold for Kinase Inhibitors: The C4-chloro group is an excellent electrophilic site for SNAr reactions with a wide variety of anilines and other amines. This allows for the rapid synthesis of libraries of 4-aminoquinazoline derivatives to probe the ATP-binding sites of various kinases.<sup>[1]</sup>
- Fragment-Based Drug Design: The molecule itself can be considered a high-value fragment for fragment-based screening campaigns, combining two biologically relevant pharmacophores.
- Lead Optimization: The morpholine group can be introduced into a lead series via this intermediate to improve properties like solubility, metabolic stability, and cell permeability, which are critical for advancing a compound toward clinical development.<sup>[3]</sup>

## Conclusion

**4-(4-chloroquinazolin-7-yl)morpholine** is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. By providing a pre-built scaffold that combines the kinase-targeting potential of the quinazoline core with the favorable pharmacokinetic profile imparted by the morpholine moiety, it significantly streamlines the synthesis of novel therapeutic candidates. Researchers equipped with an understanding of its properties, synthesis, and potential applications are well-positioned to accelerate the development of the next generation of targeted therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(4-Chloroquinolin-7-yl)morpholine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424353#4-4-chloroquinolin-7-yl-morpholine-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)